2-Fluoropyridine-3-carbonyl chloride
Overview
Description
2-Fluoropyridine-3-carbonyl chloride is a useful research compound. Its molecular formula is C6H3ClFNO and its molecular weight is 159.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Iridium Catalyzed C-C and C-H Bond Forming Hydrogenations
- The use of commercially available (2-fluoro)allyl chloride in highly enantioselective iridium-catalyzed carbonyl (2-fluoro)allylations via transfer hydrogenation, leading to the synthesis of syn-3-fluoro-1-alcohols (Hassan, Montgomery, & Krische, 2012).
Fluorine-18 Labelled Fluoropyridines for Medical Imaging
- The development of fluorine-18 labelled fluoropyridines for Positron Emission Tomography (PET) imaging, with a focus on overcoming limitations in synthesizing more stable 3-fluoro and 5-fluoropyridines (Carroll, Nairne, & Woodcraft, 2007).
Cu-catalyzed Atom Transfer Radical Addition Reactions
- The application of fluoroalkylsulfonyl chlorides in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes, producing α-chloro-β-fluoroalkylcarbonyl products (Tang & Dolbier, 2015).
Metallation of π-Deficient Heteroaromatic Compounds
- Studying the metallation of π-deficient heterocyclic compounds, including the regioselective lithiation of 3-fluoropyridine (Marsais & Quéguiner, 1983).
Synthesis of Dopamine D3 Receptor PET Imaging Compounds
- Synthesis of fluoro substituted pyridinylcarboxamides and their phenylazo analogues for potential dopamine D3 receptor PET imaging (Nebel et al., 2014).
Photoredox Systems for Catalytic Fluoromethylation
- Development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, significant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Photolytic Destruction in Wastewaters
- Studying the photolytic degradation of 2-fluoropyridine in pharmaceutical effluents, highlighting its susceptibility to photolytic degradation (Stapleton et al., 2006).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The development of fluorinated chemicals has been steadily increased .
Mechanism of Action
Target of Action
It’s structurally similar to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile , which is used as a synthetic precursor for various pharmaceuticals .
Mode of Action
Compounds like this often participate in nucleophilic substitution reactions . In these reactions, a leaving group (in this case, the chloride) is replaced by a nucleophile, leading to the formation of new functional groups .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various pharmaceuticals, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Similar compounds are used in the synthesis of various pharmaceuticals, suggesting that they may have significant biological effects .
Action Environment
Similar compounds are often used in controlled laboratory environments, suggesting that factors such as temperature, ph, and solvent can affect their reactivity .
Properties
IUPAC Name |
2-fluoropyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHBILBNECDYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620824 | |
Record name | 2-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119899-26-2 | |
Record name | 2-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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